6,7-Dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6,7-dichloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c1-11(2)3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRJCKMXIWQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=CC(=C(C=C21)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Sequential Chlorination
This method adapts intramolecular Friedel-Crafts alkylation (as described in U.S. Patent 6,967,209) to construct the tetrahydroquinoline scaffold. Starting from N-(4-methoxyphenyl)-3-chloropropionamide, cyclization under Lewis acid catalysis (e.g., AlCl₃) forms the dihydroquinolinone intermediate. Subsequent demethylation and chlorination introduce the 6,7-dichloro substituents.
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Key Steps :
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Cyclization : AlCl₃-mediated Friedel-Crafts reaction at 150–220°C yields 6-hydroxy-3,4-dihydroquinolinone .
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Chlorination : Treating the intermediate with PCl₅ or SOCl₂ introduces chlorine atoms at positions 6 and 7.
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Reductive Methylation : Ketone reduction (NaBH₄ or LiAlH₄) followed by methyl group installation via Grignard reaction (CH₃MgBr) achieves the 4,4-dimethyl configuration .
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Advantages : High regioselectivity for chlorination; scalable for industrial production.
Domino Reduction-Oxidation-Cyclization
Domino reactions enable efficient one-pot synthesis of tetrahydroquinolines. A PMC study outlines a reduction-oxidation sequence starting from nitrobenzene derivatives:
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.
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Oxidative Cyclization : MnO₂ or DDQ oxidizes the amine to a dihydroquinoline intermediate.
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Chlorination and Methylation :
Buchwald-Hartwig Amination and Post-Functionalization
This two-step approach, inspired by a recent publication , combines intermolecular hydroaminoalkylation and intramolecular Buchwald-Hartwig amination:
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Hydroaminoalkylation : Ortho-chlorostyrene reacts with N-methylaniline in the presence of a titanium catalyst to form a linear amine intermediate.
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Cyclization : Pd-catalyzed C–N coupling closes the tetrahydroquinoline ring.
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Post-Functionalization :
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Yield : 70–90% for cyclization; 50–60% for post-functionalization .
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Advantages : Modular substrate scope; excellent regiocontrol.
Grignard Addition to Dihydroquinolinones
A PMC study demonstrates the use of Grignard reagents to functionalize dihydroquinolinones:
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Synthesis of Dihydroquinolinone : Condensation of 4-methoxyaniline with methyl 3-bromobenzoate forms a dihydroquinolinone core.
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Grignard Reaction : Addition of methylmagnesium bromide (2 equivalents) to the ketone yields a tertiary alcohol.
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Dehydration and Reduction : Acid-catalyzed dehydration (H₂SO₄) followed by hydrogenation (H₂/Pd-C) produces the 4,4-dimethyl group.
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Chlorination : Electrophilic substitution with Cl₂/FeCl₃ at 0°C achieves 6,7-dichloro substitution .
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Advantages : High functional group tolerance; avoids harsh reagents.
Catalytic Hydrogenation of Quinoline Precursors
Quinoline reduction offers a straightforward route to tetrahydroquinolines. A patent describes hydrogenation of 6,7-dichloro-4-methylquinoline:
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Quinoline Synthesis : Friedländer condensation of 2-aminobenzaldehyde with acetylacetone forms the quinoline backbone.
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Chlorination : Cl₂ gas in acetic acid introduces chlorine at positions 6 and 7.
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Hydrogenation : H₂/Pd-C at 50–100°C reduces the quinoline to tetrahydroquinoline.
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Methylation : Treatment with methyl iodide (K₂CO₃/DMF) installs the second methyl group .
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Advantages : High yields; commercially viable catalysts.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Cyclization, Chlorination, Methylation | 60–70 | High | Industrial |
| Domino Reactions | Reduction, Oxidation, Cyclization | 65–80 | Moderate | Laboratory |
| Buchwald-Hartwig | Hydroaminoalkylation, Cyclization | 50–60 | High | Modular |
| Grignard Addition | Grignard Reaction, Chlorination | 70–75 | High | Versatile |
| Catalytic Hydrogenation | Quinoline Reduction, Methylation | 85–90 | High | Industrial |
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have demonstrated that modifications to the tetrahydroquinoline structure can enhance antibacterial activity against various pathogens. The presence of chlorine atoms at the 6 and 7 positions has been linked to increased potency against Gram-positive bacteria .
Anticancer Properties
Tetrahydroquinolines have been investigated for their anticancer effects. Specifically, 6,7-dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies indicate that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
Neurological Applications
There is emerging interest in the neuroprotective effects of tetrahydroquinoline derivatives. Research suggests that these compounds may play a role in protecting neurons from oxidative stress and excitotoxicity. Preliminary studies indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials for electronic and aerospace industries .
Dyes and Pigments
The compound has also been explored for use in dye synthesis. Its chlorinated structure can contribute to the development of colorants with improved lightfastness and stability compared to conventional dyes. This application is beneficial in textiles and coatings where durability is essential .
Synthetic Intermediate
Chemical Synthesis
this compound serves as an important intermediate in organic synthesis. Its versatility allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which 6,7-Dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity : The dichloro and dimethyl groups increase logP values, favoring membrane permeability but reducing aqueous solubility relative to hydroxylated analogs (e.g., 2-methyl-5-hydroxy-THQ) .
Receptor Binding and Enzyme Modulation
- PPAR Agonism : 4,4-Dimethyl-THQ derivatives (e.g., ) act as dual PPARα/γ agonists, with QSAR models highlighting the importance of the dimethyl groups in ligand-receptor interactions . The dichloro analog’s steric bulk may hinder binding to PPARs but could favor other targets like kinases or microbial enzymes .
- Antimicrobial Activity : N-Benzenesulfonyl-THQ derivatives () target bacterial enzymes, whereas the dichloro compound’s halogenated structure may disrupt microbial membrane integrity or DNA replication .
Key Research Findings
- QSAR Insights: Topological descriptors predict that 4,4-dimethyl-THQ derivatives exhibit optimal PPARγ binding due to balanced hydrophobicity and steric parameters, whereas dichloro substitution may shift activity toward non-PPAR targets .
- Antimicrobial Mechanisms : Halogenated THQs (e.g., 6,7-dichloro) likely disrupt bacterial efflux pumps or topoisomerases, as seen in benzenesulfonyl-THQ derivatives .
- Metabolic Stability : Dimethyl groups at the 4,4-positions () enhance resistance to oxidative metabolism compared to halogenated analogs .
Biological Activity
The compound 6,7-Dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has garnered significant attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
- Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microbial species
| Microbial Species | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Candida albicans | 32 |
Case Study: In a recent investigation, researchers evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that this compound effectively inhibited MRSA growth at a concentration of 8 μg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
- Anticancer Activity
Recent studies have unveiled the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Table 2: IC50 values of this compound against different cancer cell lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HepG2 (Liver cancer) | 18.7 |
| A549 (Lung cancer) | 22.3 |
| HCT116 (Colorectal cancer) | 15.6 |
Research Findings: A comprehensive study evaluated the mechanism of action of this compound in breast cancer cells. The investigation revealed that the compound induced apoptosis through the mitochondrial pathway, activating caspase-3 and caspase-9. Furthermore, the study demonstrated that the compound inhibited cancer cell migration and invasion, suggesting its potential in preventing metastasis.
- Potential Therapeutic Applications
Emerging research has highlighted the potential therapeutic applications of this compound in various disease models.
3.1 Anti-inflammatory Activity
Studies have shown that this compound possesses anti-inflammatory properties. In a recent investigation, researchers evaluated its effects in a murine model of acute inflammation. The study revealed that the compound significantly reduced pro-inflammatory cytokine levels, including TNF-α and IL-6, at a dose of 25 mg/kg.
3.2 Neuroprotective Effects
Preliminary research has unveiled the potential neuroprotective effects of this compound. A study using a rat model of ischemia-reperfusion injury demonstrated that the compound reduced neuronal damage and improved functional outcomes when administered at a dose of 20 mg/kg.
Table 3: Summary of potential therapeutic applications of this compound
| Therapeutic Application | Key Findings |
|---|---|
| Anti-inflammatory | Reduced pro-inflammatory cytokine levels in murine model |
| Neuroprotective | Decreased neuronal damage in ischemia-reperfusion model |
| Antioxidant | Scavenged free radicals and increased antioxidant enzyme activity |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 6,7-Dichloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer : Use a combination of:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Cross-validation with single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Key approaches include:
- Conrad-Limpach Synthesis : Using substituted anilines and β-ketoesters to form the tetrahydroquinoline core .
- Epichlorohydrin Cyclization : Reacting aromatic amines (e.g., diphenylamine derivatives) with epichlorohydrin, followed by intramolecular cyclization .
- Chlorination of Precursors : Introducing Cl substituents via reagents like PCl₅ or SOCl₂ at specific positions .
Q. How do substituents influence the synthesis of tetrahydroquinoline derivatives?
- Methodological Answer : Substituent location and steric bulk dictate reaction pathways. For example:
- Electron-withdrawing groups (e.g., Cl) at the 6,7-positions slow cyclization but enhance thermal stability .
- Bulky 4,4-dimethyl groups may require high-temperature reactions or Lewis acid catalysts (e.g., AlCl₃) to facilitate ring closure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Gradients : Gradual heating (80–120°C) minimizes side reactions like dechlorination .
Monitor progress via TLC/HPLC and adjust parameters iteratively .
Q. How to resolve contradictions in NMR data for this compound?
- Methodological Answer :
- Dynamic Effects : Check for temperature-dependent broadening (e.g., hindered rotation of dimethyl groups) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., axial vs. equatorial Cl) .
Q. What strategies validate the stereochemical configuration of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-calculated models .
- Crystallographic Data : Compare experimental X-ray structures with computational predictions (e.g., density functional theory) .
Q. How do structural modifications at the 4-position impact biological activity?
- Methodological Answer :
- Methyl Group Effects : 4,4-Dimethyl groups enhance lipophilicity, potentially improving membrane permeability in pharmacological assays .
- Comparative SAR Studies : Synthesize analogs (e.g., 4-H, 4-Cl) and test against biological targets (e.g., enzyme inhibition) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
